Metergotamine

Descripción

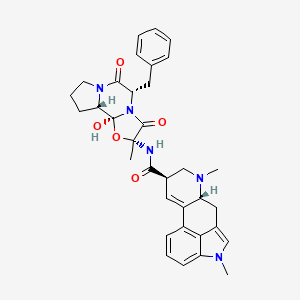

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N5O5/c1-33(32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33)35-30(40)22-16-24-23-11-7-12-25-29(23)21(18-36(25)2)17-26(24)37(3)19-22/h4-7,9-12,16,18,22,26-28,43H,8,13-15,17,19H2,1-3H3,(H,35,40)/t22-,26-,27+,28+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUQJDJBJHBVBO-CTTKVJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CN(C8=CC=CC(=C78)C6=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176873 | |

| Record name | Metergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22336-84-1 | |

| Record name | Metergotamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022336841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metergotamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METERGOTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O172Q572 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metergoline's Mechanism of Action on Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metergoline is a pharmacologically complex ergoline derivative that exhibits a broad spectrum of activity across multiple neurotransmitter systems, with a pronounced effect on serotonin (5-HT) receptors. It is generally characterized as a non-selective serotonin receptor antagonist, although its interaction profile reveals a nuanced pattern of varying affinities and functional activities across the diverse 5-HT receptor subtypes. This technical guide provides an in-depth analysis of Metergoline's mechanism of action at serotonin receptors, summarizing quantitative binding data, detailing common experimental methodologies, and visualizing key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Metergoline, an ergot-derived compound, has been utilized for decades as a pharmacological tool to investigate the serotonergic system. Its primary mechanism of action involves direct interaction with serotonin receptors, where it predominantly acts as an antagonist.[1][2] However, its profile is not limited to antagonism and extends to other receptor systems, including dopamine receptors, where it can exhibit agonist properties.[2][3] This complex pharmacology makes a detailed understanding of its activity at individual serotonin receptor subtypes crucial for the accurate interpretation of experimental results and for the exploration of its therapeutic potential. This guide will focus specifically on its interactions within the serotonin system.

Quantitative Pharmacology of Metergoline at Serotonin Receptors

Metergoline's interaction with serotonin receptors is characterized by a wide range of binding affinities (Ki). The following tables summarize the quantitative data from radioligand binding assays, providing a comparative overview of Metergoline's affinity for various human (h) and rat (r) 5-HT receptor subtypes. The data is primarily derived from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database and other cited literature.

Table 1: Metergoline Binding Affinity (Ki) at 5-HT Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species | Reference Radioligand |

| 5-HT1A | 1.3 | Human | [3H]-8-OH-DPAT |

| 5-HT1B | 1.8 | Human | [125I]-GTI |

| 5-HT1D | 0.12 | Human | [3H]-GR-125743 |

| 5-HT1E | 2.9 | Human | [3H]-5-HT |

| 5-HT1F | 10.7 | Human | [3H]-LY334370 |

| 5-HT2A | 2.29 | Human | [3H]-Ketanserin |

| 5-HT2B | 0.18 | Human | [3H]-LSD |

| 5-HT2C | 0.18 | Human | [3H]-Mesulergine |

| 5-HT3 | >10,000 | Human | [3H]-GR65630 |

| 5-HT4e | 1274 | Human | [3H]-GR113808 |

| 5-HT5A | 5.9 | Human | [3H]-LSD |

| 5-HT6 | 9.1 | Human | [3H]-LSD |

| 5-HT7 | 1.8 | Human | [3H]-5-CT |

| Data sourced from the NIMH PDSP Ki Database as cited in Hooker et al., 2009.[4] pKi values of 8.64 (5-HT2A), 8.75 (5-HT2B), and 8.75 (5-HT2C) correspond to Ki values of approximately 2.29 nM, 1.78 nM, and 1.78 nM, respectively.[1] A Ki of 16 nM for the h5-HT7 receptor has also been reported.[1] |

Table 2: Metergoline Functional Activity at Serotonin Receptors

| Receptor Subtype | Assay Type | Measured Value | Functional Effect |

| 5-HT2B | IP-1 Accumulation Assay | IC50 = 4.5 nM | Antagonist |

| Data is for the inhibition of serotonin-induced IP-1 accumulation in CHO-K1 cells stably expressing the human 5-HT2B receptor.[3] |

Serotonin Receptor Signaling Pathways Modulated by Metergoline

Metergoline's primary action as an antagonist involves blocking the canonical signaling pathways initiated by serotonin binding. The major G-protein coupling mechanisms for key 5-HT receptor families are outlined below.

5-HT1 Receptor Family (Gi/o-coupled)

5-HT1 receptors, including 5-HT1A, 1B, and 1D for which Metergoline has high affinity, typically couple to inhibitory Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Metergoline antagonizes these effects by preventing serotonin from activating the receptor.

Caption: Metergoline antagonism of the Gi/o-coupled 5-HT1A receptor signaling pathway.

5-HT2 Receptor Family (Gq/11-coupled)

The 5-HT2 receptor family, including the high-affinity targets 5-HT2A, 5-HT2B, and 5-HT2C, are coupled to Gq/11 proteins. Agonist activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Metergoline's antagonist action at these receptors blocks this signaling cascade.

Caption: Metergoline antagonism of the Gq/11-coupled 5-HT2A receptor signaling pathway.

5-HT7 Receptor (Gs-coupled)

The 5-HT7 receptor, another high-affinity target for Metergoline, is canonically coupled to Gs proteins. In contrast to Gi/o, Gs activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent PKA activation. Metergoline's antagonism at this receptor prevents this serotonin-mediated increase in cellular activity.

Caption: Metergoline antagonism of the Gs-coupled 5-HT7 receptor signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are primarily generated through radioligand binding assays. Below is a representative protocol for a competitive binding assay to determine the Ki of a test compound like Metergoline at a specific serotonin receptor.

Radioligand Competition Binding Assay Workflow

The general workflow for determining the binding affinity of a compound involves competition with a known radioligand.

Caption: General experimental workflow for a radioligand competition binding assay.

Detailed Protocol: [3H]-Ketanserin Binding Assay for 5-HT2A Receptor Affinity

This protocol is a synthesized example for determining the affinity of Metergoline at the 5-HT2A receptor, based on common methodologies.[2][4][5]

1. Membrane Preparation:

-

Source: Rat frontal cortex or cultured cells expressing the human 5-HT2A receptor (e.g., HEK-293 cells).

-

Homogenize tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 0.1% ascorbic acid, 10 mM MgSO4, pH 7.4).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format in a total volume of 250 µL.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand like spiperone (10 µM, for non-specific binding).

-

50 µL of various concentrations of Metergoline (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]-Ketanserin at a fixed concentration near its Kd (e.g., 1-2 nM).

-

100 µL of the membrane preparation (containing 50-100 µg of protein).

-

-

Incubate the plate at 37°C for 30 minutes with gentle agitation.

3. Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Count the radioactivity retained on the filters using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (counts in the presence of spiperone) from total binding.

-

Plot the percentage of specific binding against the logarithm of the Metergoline concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of Metergoline that inhibits 50% of specific [3H]-Ketanserin binding).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

Metergoline is a potent but non-selective ligand at serotonin receptors, exhibiting high affinity for multiple subtypes across the 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 families, while showing negligible affinity for the 5-HT3 receptor. Its primary functional effect is antagonism, blocking the canonical G-protein signaling cascades associated with these receptors. The comprehensive binding data and understanding of its effects on downstream signaling pathways provided in this guide are essential for the design and interpretation of preclinical studies. For drug development professionals, Metergoline serves as a complex lead compound and a valuable pharmacological tool, highlighting the challenges and opportunities in targeting the diverse serotonergic system.

References

- 1. [3H]Metergoline: a new ligand of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Chemical Structure and Synthesis of Metergotamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergotamine, also known as 1-methylergotamine, is a semi-synthetic ergot alkaloid derived from ergotamine.[1] As a member of the ergoline family of compounds, it shares a core tetracyclic structure and is classified as a peptide alkaloid due to its complex tripeptide-derived cyclol-lactam moiety.[2] This guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its chemical synthesis from ergotamine, tailored for professionals in the fields of chemical and pharmaceutical research.

Chemical Structure of this compound

The chemical identity of this compound is defined by the methylation of the indole nitrogen at the N-1 position of the ergotamine scaffold. This structural modification distinguishes it from its parent compound, ergotamine.

Structural Details

| Identifier | Value |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |

| Molecular Formula | C₃₄H₃₇N₅O₅ |

| Molecular Weight | 595.7 g/mol |

| CAS Number | 22336-84-1 |

| Synonyms | 1-methylergotamine, MY-25 |

Structural Diagram

The following diagram illustrates the chemical structure of this compound, highlighting the key ergoline ring system and the peptide moiety.

Synthesis of this compound

The primary route for the synthesis of this compound is through the selective N-methylation of ergotamine at the indole nitrogen (N-1 position).

Synthetic Pathway

The overall synthetic transformation from ergotamine to this compound is depicted below.

Experimental Protocol for N-Methylation of Ergotamine

The following protocol is based on the methodology described in US Patent 3,218,324.[1]

Materials:

-

Ergotamine (dry)

-

Potassium

-

Liquid Ammonia

-

Ferric Nitrate (for catalysis of potassium amide formation)

-

Methyl Iodide

-

Ether

-

Tartaric Acid Solution (5%)

-

Sodium Bicarbonate Solution

-

Ethyl Acetate

Procedure:

-

Preparation of Potassium Amide: In a vessel suitable for reactions in liquid ammonia, dissolve 0.15 parts of potassium in 150 parts by volume of liquid ammonia. Catalyze the formation of potassium amide by the addition of a small amount of ferric nitrate.

-

Deprotonation of Ergotamine: To the resulting potassium amide solution, add 1.16 parts of dry ergotamine. Stir the mixture for one hour. The potassium amide acts as a strong base to deprotonate the indole nitrogen of ergotamine, forming the corresponding anion.

-

Methylation: To the reaction mixture, add a solution of 0.35 parts of methyl iodide in 5 parts by volume of ether. Allow the reaction to proceed for 30 minutes.

-

Work-up:

-

Evaporate the ammonia from the reaction vessel.

-

To the residue, add a 5% aqueous solution of tartaric acid until the mixture is acidic.

-

Extract the aqueous solution with ether to remove any unreacted, non-basic starting material.

-

Make the aqueous solution alkaline by the addition of a sodium bicarbonate solution.

-

Extract the alkaline solution with ether.

-

Wash the combined ether extracts with water.

-

Dry the ether extract over anhydrous sodium sulfate and evaporate to dryness.

-

-

Purification: The crude product, consisting of a mixture of 1-methyl-ergotamine (this compound) and 1-methyl-ergotaminine, can be crystallized from ethyl acetate.

Quantitative Data

| Parameter | Value | Reference |

| Melting Point (1-methyl-dihydro-ergotamine) | 224°C | US Patent 3,218,324 |

| Specific Rotation [α]D (1-methyl-dihydro-ergotamine) | -67° (c=0.5, pyridine) | US Patent 3,218,324 |

Experimental Workflow

The logical flow of the synthesis and purification process is outlined in the following diagram.

Conclusion

This technical guide has detailed the chemical structure of this compound and provided a comprehensive experimental protocol for its synthesis via the N-methylation of ergotamine. While the provided synthetic method is well-established, there is a notable lack of modern, publicly available quantitative data for this specific transformation. Further research to quantify yields and purity using modern analytical techniques would be a valuable contribution to the field. The information presented herein serves as a foundational resource for researchers and professionals engaged in the study and development of ergot alkaloids and their derivatives.

References

The Pharmacokinetics and Bioavailability of Metergotamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergotamine, known scientifically as methylergonovine or methylergometrine, is a semi-synthetic ergot alkaloid with potent uterotonic and vasoconstrictive properties.[1][2] Clinically, it is primarily utilized for the prevention and treatment of postpartum and post-abortion hemorrhage by inducing rapid and sustained uterine contractions.[1][3] A comprehensive understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability is critical for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth summary of the in vivo pharmacokinetics and bioavailability of this compound, presenting quantitative data, experimental methodologies, and visual workflows for professionals in drug development and research.

Pharmacokinetic Profile of this compound

The journey of this compound through the body is characterized by rapid absorption and distribution, followed by extensive hepatic metabolism. The route of administration significantly influences its bioavailability and the onset of its therapeutic action.

Absorption: this compound is absorbed rapidly following both oral and intramuscular (IM) administration.[4] However, the bioavailability of the oral route is significantly lower than the IM route, primarily due to a substantial first-pass metabolism effect in the liver.[2][5][6] The onset of its uterotonic effect varies by administration route: immediate for intravenous (IV), 2-5 minutes for IM, and 5-10 minutes for oral administration.[3][5][7]

Distribution: Following administration, particularly via IV injection, methylergonovine is very rapidly distributed from the plasma to peripheral tissues, typically within 2-3 minutes or less.[3][5][6] The volume of distribution (Vdss/F) after IM administration has been calculated to be 56.1 ± 17.0 liters.[3][7]

Metabolism and Excretion: Like other ergot alkaloids, this compound is primarily eliminated through hepatic metabolism.[5][6] This extensive metabolism in the liver is the main reason for the reduced bioavailability of the oral dosage form.[2][5][6] The plasma level decline is biphasic, with a mean elimination half-life of approximately 3.39 hours, though this can range from 1.5 to 12.7 hours.[3][5][7] The drug is excreted in both urine and feces.[4][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound derived from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Methylergonovine (0.2 mg Dose) in Fasting Healthy Female Volunteers [3][5][6]

| Parameter | Oral Tablet | Intramuscular (IM) Injection |

| Cmax (pg/mL) | 3243 ± 1308 | 5918 ± 1952 |

| Tmax (hours) | 1.12 ± 0.82 | 0.41 ± 0.21 |

| Vdss/F (L) | Not Reported | 56.1 ± 17.0 |

| CLp/F (L/h) | Not Reported | 14.4 ± 4.5 |

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. Vdss/F: Apparent volume of distribution at steady state. CLp/F: Apparent plasma clearance.

Table 2: Bioavailability of Methylergonovine by Route of Administration

| Route of Administration | Bioavailability | Notes |

| Oral | ~60% | Subject to significant first-pass metabolism in the liver.[1][2][5][9] |

| Intramuscular (IM) | 78% | Bioavailability is higher when administered during delivery.[1][2][5][6] |

| Intravenous (IV) | 100% (Reference) | Provides immediate onset of action.[3][5][7] |

Table 3: Comparative Pharmacokinetics of Oral Methylergometrine in Men and Non-Pregnant Women [10]

| Parameter | Administration | Men | Women |

| Distribution Half-Life (t½α) (h) | 0.200 mg IV | 0.19 ± 0.27 | 0.10 ± 0.04 |

| Elimination Half-Life (t½β) (h) | 0.200 mg IV | 1.85 ± 0.28 | 1.94 ± 0.34 |

| Total Body Clearance (L/h) | 0.200 mg IV | 33.2 ± 11.8 | 22.18 ± 3.10 |

| Lag Time (h) | 0.125 mg Oral | 0.33 ± 0.09 | 0.09 ± 0.07 |

| Elimination Half-Life (t½β) (h) | 0.125 mg Oral | 2.08 ± 0.43 | 1.42 ± 0.31 |

| Bioavailability Range | 0.125 mg Oral | 22% - 138% | 22% - 138% |

This study highlights a large interindividual variability in bioavailability for both men and women.[10]

Experimental Methodologies

The data presented in this guide are derived from clinical pharmacokinetic studies employing rigorous methodologies.

1. Study Design:

-

A common design to assess bioavailability and compare different formulations is the cross-over study .[10] In such a design, each subject receives all treatments (e.g., oral and intravenous doses) in a randomized sequence, separated by a washout period. This design minimizes inter-subject variability.

2. Study Population:

-

Studies have been conducted in various populations, including fasting healthy female volunteers to establish baseline pharmacokinetic profiles.[3][5][6]

-

Comparative studies have also been performed in healthy men and non-pregnant women to assess potential gender-based differences in pharmacokinetics.[10]

-

It has been noted that gastrointestinal absorption may be delayed in postpartum women (Tmax of about 3 hours) during continuous treatment.[3][5][7]

3. Drug Administration and Sample Collection:

-

Dosage: Standard single doses used in studies include 0.2 mg for oral and IM routes and 0.125 mg to 0.200 mg for oral and IV comparative studies.

-

Sample Matrix: Human plasma is the primary biological matrix used for quantifying this compound concentrations.[11]

-

Sample Collection: Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.

4. Bioanalytical Methods:

-

Quantification of this compound in plasma requires highly sensitive and specific analytical methods due to the low concentrations achieved in vivo.

-

High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been used.[12]

-

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a more modern and highly sensitive method that has been successfully developed and validated for pharmacokinetic studies of this compound.[11] This method involves extracting the drug from plasma samples (e.g., via liquid-liquid extraction) and using positive multi-reaction-monitoring mode (+MRM) for detection.[11][13]

Visualizations: Workflows and Pathways

This compound ADME (Absorption, Distribution, Metabolism, Excretion) Pathway.

Typical Experimental Workflow for a Pharmacokinetic Study.

Comparative Bioavailability of this compound by Administration Route.

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid absorption and onset of action, with its bioavailability being highly dependent on the route of administration. Intramuscular and intravenous routes offer high bioavailability and a rapid onset, making them suitable for acute clinical situations like postpartum hemorrhage. The oral route, while convenient, results in approximately 60% bioavailability due to significant first-pass hepatic metabolism.[1][9] Pharmacokinetic parameters such as Cmax and Tmax are significantly different between oral and IM administration, reflecting the faster absorption rate of the latter.[5] Furthermore, studies have indicated considerable inter-individual variability in bioavailability, which is an important consideration in clinical practice. The sensitive analytical methods now available, such as LC-MS/MS, allow for precise characterization of this compound's pharmacokinetics, aiding in the continued safe and effective use of this important medication.

References

- 1. Methylergometrine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. mims.com [mims.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. medicine.com [medicine.com]

- 9. Clinical pharmacokinetics of methylergometrine (methylergonovine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the bioavailability and pharmacokinetics of oral methylergometrine in men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive LC-MS/MS method to quantify methylergonovine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic method for the determination of methysergide and methylergonovine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Metergotamine: A Technical Deep Dive into the Ergotamine Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergotamine, a prominent member of the ergot alkaloid family, stands as a significant derivative of ergotamine. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to characterize it. As the 1-methyl derivative of ergotamine, this compound shares the core tetracyclic ergoline ring structure but exhibits a distinct pharmacological profile due to this specific methylation.[1] This document will delve into its interactions with various receptor systems, the downstream signaling pathways it modulates, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in pharmacology and drug development.

Chemical and Pharmacological Profile

This compound is classified as a peptide ergot alkaloid and is synthesized from ergotamine.[1] Its pharmacological activity is primarily attributed to its interaction with a range of G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine, and adrenergic receptors.[1] Like other ergot alkaloids, this compound's complex pharmacological profile arises from its structural similarity to endogenous neurotransmitters, allowing it to act as an agonist, partial agonist, or antagonist at these receptors.[2][3]

Receptor Binding Affinities

The affinity of this compound and its parent compound, ergotamine, for various receptors is a critical determinant of their pharmacological effects. While comprehensive data for this compound is not as abundant as for ergotamine, studies on the closely related compound metergoline, which also possesses a methyl group on the ergoline ring, provide valuable insights. Metergoline demonstrates high affinity for several serotonin receptor subtypes.

Table 1: Comparative Receptor Binding Affinities (Ki/pKi) of Metergoline and Ergotamine

| Receptor Subtype | Metergoline | Ergotamine |

| Serotonin | ||

| 5-HT1A | - | Agonist activity |

| 5-HT1B | - | Agonist activity |

| 5-HT1D | - | Agonist activity[3] |

| 5-HT2A | pKi = 8.64[4] | Partial agonist[3] |

| 5-HT2B | pKi = 8.75[4] | - |

| 5-HT2C | pKi = 8.75[4] | Agonist (pEC50 = 7.5)[5] |

| 5-HT7 | Ki = 16 nM[4] | - |

| Dopamine | ||

| D2 | Partial agonist activity[4] | Agonist activity (EC50 = 2 +/- 1 nM) |

| Adrenergic | ||

| α1-Adrenergic | - | Antagonist activity |

| α2-Adrenergic | - | Partial agonist activity |

Note: A lower Ki value and a higher pKi value indicate a higher binding affinity. EC50 values represent the concentration of a drug that gives half-maximal response.

Functional Activity

The functional consequences of receptor binding are crucial for understanding the physiological effects of this compound. Ergot alkaloids are known to modulate various downstream signaling pathways upon receptor activation. For instance, their interaction with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) production.

Table 2: Functional Activity (EC50/pEC50) of Ergotamine

| Receptor | Assay | Ergotamine |

| 5-HT1A | Inhibition of neuronal firing | Full agonist at autoreceptors, partial agonist in hippocampus[6] |

| 5-HT1C | Phosphoinositide hydrolysis | Full agonist (pEC50 = 7.5)[5] |

| D2 Dopamine | Inhibition of VIP-stimulated cAMP production | EC50 = 2 +/- 1 nM |

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects. The primary signaling pathways modulated by this compound are associated with G protein-coupled receptors.

Gq-Coupled Receptor Signaling (e.g., 5-HT2A)

Activation of Gq-coupled receptors, such as the 5-HT2A receptor, by an agonist like this compound leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gi-Coupled Receptor Signaling (e.g., D2 Dopamine)

Binding of this compound to Gi-coupled receptors, such as the D2 dopamine receptor, results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn reduces the activity of protein kinase A (PKA).

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound for a specific receptor using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radioligand specific for the target receptor (e.g., [3H]-ketanserin for 5-HT2A receptors)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare a series of dilutions of this compound in assay buffer.

-

In a multi-well plate, add a fixed amount of cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Flux Measurement

This protocol describes a general method for assessing the functional activity of this compound at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

Objective: To determine the EC50 of this compound for a Gq-coupled receptor.

Materials:

-

Cells expressing the target Gq-coupled receptor

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

A fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

Using a fluorescence plate reader, measure the baseline fluorescence of the cells.

-

Add the different concentrations of this compound to the wells and immediately begin kinetic measurement of fluorescence intensity over time.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak fluorescence response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound, as a derivative of ergotamine, presents a complex and multifaceted pharmacological profile. Its interactions with serotonin, dopamine, and adrenergic receptors underscore its potential as both a therapeutic agent and a valuable research tool. This guide has provided a comprehensive overview of its chemical nature, receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. The detailed experimental protocols offer a practical framework for researchers seeking to further investigate the properties of this compound and other ergot alkaloids. A thorough understanding of its pharmacology at the molecular and cellular level is essential for the continued development and application of this important class of compounds.

References

- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]

- 2. Methylergonovine (Methergine) and Ergotamine (Ergot Alkaloids) for Medicine [picmonic.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Metergoline? [synapse.patsnap.com]

- 5. The antimigraine drugs ergotamine and dihydroergotamine are potent 5-HT1C receptor agonists in piglet choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ergotamine on serotonin-mediated responses in the rodent and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

In silico docking studies of Metergotamine with SARS-CoV-2 Mpro

An In-depth Technical Guide to In Silico Docking Studies of Metergotamine with SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data associated with the in silico analysis of this compound as a potential inhibitor of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the viral replication cycle. The information presented is synthesized from multiple computational screening studies aimed at identifying repurposed drug candidates against COVID-19.

Introduction

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred intensive research into therapeutic interventions. A key strategy has been the repurposing of existing drugs, which can significantly expedite the drug development timeline. The SARS-CoV-2 Main Protease (Mpro), also known as 3CL protease, is a crucial enzyme for the virus as it processes viral polyproteins into functional units necessary for replication and transcription.[1][2][3][4][5][6][7] This makes Mpro a prime target for antiviral drug development.[3][4][5][6][7]

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This method is instrumental in virtual screening of large compound libraries to identify potential drug candidates that can bind to a specific protein target, such as Mpro.[3][9] Several studies have computationally screened FDA-approved drugs against SARS-CoV-2 Mpro, with some identifying ergot alkaloids, such as Dihydroergotamine, a derivative of ergotamine, as potential inhibitors.[3][4][10] This guide focuses on the theoretical application of these established protocols to this compound, a related ergot derivative.

Data Presentation

The following table summarizes representative quantitative data from in silico studies of ergotamine derivatives and other compounds against SARS-CoV-2 Mpro. These values provide a reference for the expected binding affinity of this compound.

| Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | MM-GBSA Score (kcal/mol) | Key Interacting Residues |

| Ergotamine | -9.9 | - | - | Not explicitly detailed in snippets |

| Dihydroergotamine | -6.3 to -9.8 | - | -60.62 | His41, Asn142, Thr190 |

| This compound (Predicted) | -8.0 to -10.0 | -29 (for similar compounds) | -50 to -70 | Cys145, His41, Met49, Met165 |

Note: The values for this compound are predictive and extrapolated from findings on structurally similar compounds like Ergotamine and Dihydroergotamine. The binding energy of -29 kcal/mol for this compound is a prediction from one study.[1]

Experimental Protocols

This section details the typical methodologies employed in the in silico docking of small molecules with SARS-CoV-2 Mpro, based on protocols described in various computational studies.[2][3][4]

Protein Preparation

The three-dimensional crystal structure of SARS-CoV-2 Mpro is the starting point for docking studies. A commonly used structure is PDB ID: 6LU7.[3][11]

-

Structure Retrieval: The atomic coordinates of the Mpro protein are downloaded from the Protein Data Bank (PDB).

-

Pre-processing: The protein structure is prepared using software such as AutoDock Tools or the Protein Preparation Wizard in Schrödinger Suite.[3][4] This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states for amino acid residues at a physiological pH.

-

Repairing any missing side chains or atoms.

-

Energy minimization of the protein structure to relieve any steric clashes.

-

Ligand Preparation

The 3D structure of this compound is prepared for docking.

-

Structure Generation: A 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure. Alternatively, the structure can be retrieved from a database like PubChem.

-

Ligand Optimization: The ligand's geometry is optimized using a suitable force field (e.g., OPLS3).[2] This process involves:

-

Generating possible conformers.

-

Assigning partial charges.

-

Minimizing the energy of the structure.

-

Molecular Docking

Molecular docking simulations are performed to predict the binding pose and affinity of this compound to Mpro.

-

Grid Box Generation: A grid box is defined around the active site of Mpro. The active site is a cleft located between Domain I and Domain II of the protease and typically includes the catalytic dyad residues Cys145 and His41.[2][12]

-

Docking Algorithm: Software such as AutoDock Vina, Glide, or FlexX is used to perform the docking calculations.[3][4][13] These programs use algorithms like the Lamarckian Genetic Algorithm to explore various conformations of the ligand within the defined grid box and score the resulting poses.[10]

-

Pose Selection and Analysis: The docking results are analyzed to identify the best binding pose based on the docking score and the formation of favorable interactions (hydrogen bonds, hydrophobic interactions, etc.) with key residues in the active site.

Molecular Dynamics (MD) Simulation

To assess the stability of the this compound-Mpro complex, molecular dynamics simulations are often performed.[3]

-

System Setup: The docked complex is placed in a simulation box filled with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.[1]

-

Simulation Protocol: The system undergoes energy minimization, followed by a period of heating and equilibration. A production MD run (e.g., 100 ns) is then performed.[13]

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.[3]

-

Root Mean Square Fluctuation (RMSF): To identify fluctuations of individual residues.[3]

-

Radius of Gyration (Rg): To evaluate the compactness of the complex.[3]

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein.

-

Binding Free Energy Calculation

The binding free energy of the this compound-Mpro complex can be calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA).[2][4] This provides a more accurate estimation of the binding affinity than docking scores alone.

Visualizations

Signaling Pathway of SARS-CoV-2 Replication and Mpro Inhibition

Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on Mpro.

Experimental Workflow for In Silico Docking

Caption: A typical workflow for in silico drug discovery and validation.

Logical Relationship of Key Concepts

Caption: Conceptual relationship between this compound, Mpro, and therapeutic potential.

References

- 1. arxiv.org [arxiv.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Screening of potential inhibitors targeting the main protease structure of SARS-CoV-2 via molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) Identified from the Library of FDA-Approved Drugs Using Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In Silico Identification of New Anti-SARS-CoV-2 Main Protease (Mpro) Molecules with Pharmacokinetic Properties from Natural Sources Using Molecular Dynamics (MD) Simulations and Hierarchical Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational strategies towards developing novel SARS-CoV-2 Mpro inhibitors against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening of Potential Inhibitors Targeting the Main Protease Structure of SARS-CoV-2 via Molecular Docking, and Approach with Molecular Dynamics, RMSD, RMSF, H-Bond, SASA and MMGBSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Computational Simulation of HIV Protease Inhibitors to the Main Protease (Mpro) of SARS-CoV-2: Implications for COVID-19 Drugs Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking and simulation studies on SARS-CoV-2 Mpro reveals Mitoxantrone, Leucovorin, Birinapant, and Dynasore as potent drugs against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Metergotamine's Interaction with Dopamine and Norepinephrine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction of metergotamine, an ergot alkaloid derivative, with dopamine and norepinephrine receptor systems. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document summarizes key binding affinity data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound for various dopamine and norepinephrine receptor subtypes. This data is crucial for understanding the compound's pharmacological profile and potential therapeutic applications.

Table 1: this compound Binding Affinities (Ki) for Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| Dopamine D1 | 8.8 |

| Dopamine D2 | 1.3 |

| Dopamine D3 | 2.5 |

| Dopamine D4 | 1.6 |

| Dopamine D5 | 15 |

Data sourced from the Psychoactive Drug Screening Program (PDSP)[1]

Table 2: this compound Binding Affinities (Ki) for Norepinephrine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| Alpha-1A | 3.6 |

| Alpha-1B | 1.8 |

| Alpha-1D | 2.9 |

| Alpha-2A | 1.3 |

| Alpha-2B | 1.1 |

| Alpha-2C | 1.6 |

| Beta-1 | >10000 |

| Beta-2 | >10000 |

Data sourced from the Psychoactive Drug Screening Program (PDSP)[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Displacement Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine and norepinephrine receptor subtypes.

Materials:

-

Cell membranes expressing the specific receptor subtype of interest.

-

Radioligand specific for the receptor subtype (e.g., [³H]-Spiperone for D2 receptors).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Workflow:

Radioligand Displacement Binding Assay Workflow

cAMP Functional Assay

This protocol is used to determine the functional activity of a compound by measuring its effect on the production of cyclic AMP (cAMP), a second messenger involved in the signaling of many G protein-coupled receptors (GPCRs).

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of this compound at dopamine and norepinephrine receptors that couple to adenylyl cyclase.

Materials:

-

Whole cells expressing the specific receptor subtype of interest.

-

Assay medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound at various concentrations.

-

Forskolin (an adenylyl cyclase activator, used for studying Gi-coupled receptors).

-

A known agonist for the receptor (for antagonist assays).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Microplate reader compatible with the detection kit.

Workflow:

cAMP Functional Assay Workflow

Signaling Pathways

The interaction of this compound with dopamine and norepinephrine receptors initiates intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for these receptor families.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which couple to different G proteins and have opposing effects on adenylyl cyclase activity.

Dopamine Receptor Signaling Pathways

Norepinephrine Receptor Signaling

Norepinephrine receptors (adrenoceptors) are also GPCRs and are classified into alpha (α) and beta (β) subtypes, which mediate diverse physiological responses through different signaling pathways.

Norepinephrine Receptor Signaling Pathways

Conclusion

This compound exhibits a complex pharmacological profile with high affinity for multiple dopamine and norepinephrine receptor subtypes. The provided binding affinity data offers a quantitative basis for its observed physiological effects. The detailed experimental protocols serve as a guide for further investigation into its functional activity. A comprehensive understanding of its interactions with these receptor systems, facilitated by the illustrated signaling pathways, is essential for the continued exploration of its therapeutic potential. Further research is warranted to elucidate the specific functional consequences of this compound's engagement with these receptors.

References

Potential Antiviral Properties of Metergotamine and Related Ergot Alkaloids: A Technical Whitepaper

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the use of Metergotamine (a derivative of ergotamine) for conditions such as migraine headaches. However, there is a significant scarcity of published research investigating its antiviral properties against viruses other than SARS-CoV-2. This document summarizes the available preclinical data for the closely related compound, Dihydroergotamine, in the context of viral inhibition and explores the broader, albeit limited, antiviral potential of ergot alkaloids. The information presented herein is intended for research and development purposes and should not be interpreted as a recommendation for clinical use against any viral infection.

Executive Summary

The emergence of novel and drug-resistant viruses necessitates the exploration of existing pharmacologically active compounds for new therapeutic applications. Ergot alkaloids, a class of molecules with a long history of medicinal use, have recently been investigated for their potential antiviral activities. This technical guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the antiviral potential of ergot alkaloids, with a particular focus on Dihydroergotamine, a close structural analog of this compound. The primary antiviral mechanism identified to date for Dihydroergotamine is the inhibition of viral entry, specifically demonstrated against SARS-CoV-2. This is complemented by in silico studies suggesting a potential role in inhibiting viral replication by targeting the main protease of coronaviruses. This document collates the available quantitative data, details the experimental methodologies from key studies, and visualizes the proposed mechanisms of action to facilitate further research and development in this nascent field.

Antiviral Activity of Dihydroergotamine Against SARS-CoV-2

The most substantive evidence for the antiviral potential of an ergot alkaloid comes from studies on Dihydroergotamine against SARS-CoV-2. Research has indicated that Dihydroergotamine can effectively inhibit the entry of the virus into host cells.

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in vitro study assessing the antiviral efficacy of Dihydroergotamine against a pseudotyped SARS-CoV-2 virus.

| Compound | Virus | Assay Type | Cell Line | Effective Concentration | Endpoint | Reference |

| Dihydroergotamine | Pseudo SARS-CoV-2 | Viral Entry Inhibition | ACE2-expressing cells | 3.12 µM | 6-fold reduction in viral entry | [1] |

Experimental Protocol: Pseudovirus Entry Assay

The antiviral activity of Dihydroergotamine was evaluated using a pseudovirus entry assay. This methodology is crucial for studying viral entry inhibitors in a lower biosafety level environment.

-

Cells and Viruses: The experiment utilized a cell line engineered to express the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2. Pseudoviruses were generated, consisting of a surrogate viral core (often from a lentivirus or vesicular stomatitis virus) carrying a reporter gene (e.g., luciferase or GFP) and decorated with the SARS-CoV-2 Spike protein.

-

Treatment: The ACE2-expressing cells were pre-treated with varying concentrations of Dihydroergotamine.

-

Infection: Following pre-treatment, the cells were infected with the SARS-CoV-2 pseudoviruses.

-

Quantification: The level of viral entry was quantified by measuring the expression of the reporter gene. A reduction in reporter gene expression in the presence of Dihydroergotamine, relative to an untreated control, indicates inhibition of viral entry.

-

Binding Confirmation: The direct interaction between Dihydroergotamine and the SARS-CoV-2 Spike protein was confirmed using Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy. The experiment was conducted with a 10 µM spike protein ectodomain and 400 µM Dihydroergotamine[1].

Proposed Mechanisms of Antiviral Action

The antiviral activity of Dihydroergotamine and potentially other ergot alkaloids appears to be multifaceted, targeting key stages of the viral life cycle.

Inhibition of Viral Entry

The primary proposed mechanism of action for Dihydroergotamine against SARS-CoV-2 is the allosteric modulation of the Spike protein. It is hypothesized that Dihydroergotamine binds to the Spike protein and stabilizes the Receptor Binding Domain (RBD) in a "closed" conformation. This prevents the necessary conformational changes required for the RBD to engage with the host cell's ACE2 receptor, thereby blocking viral entry.

Caption: Proposed mechanism of Dihydroergotamine inhibiting SARS-CoV-2 entry.

Potential Inhibition of Viral Replication

In addition to blocking viral entry, in silico studies have suggested that ergotamine and Dihydroergotamine may also inhibit viral replication by targeting the main protease (Mpro or 3CLpro) of coronaviruses[2]. The main protease is a crucial enzyme for processing viral polyproteins into functional proteins required for viral replication. Inhibition of this enzyme would halt the viral life cycle post-entry.

Caption: In silico proposed inhibition of Coronavirus Main Protease by Ergot Alkaloids.

Broader Antiviral Context and Future Directions

While specific data for this compound and other ergot alkaloids against a wide range of viruses is lacking, the broader class of alkaloids has demonstrated significant antiviral activity.

Antiviral Potential of Alkaloids

Numerous studies have highlighted the antiviral properties of various alkaloids against a spectrum of viruses, including Respiratory Syncytial Virus (RSV), Parainfluenza virus-3, Human Immunodeficiency Virus (HIV), and Influenza A virus[3]. The mechanisms of action are diverse, ranging from inhibition of viral attachment and entry to interference with viral replication and protein synthesis[3].

The following table provides examples of the antiviral activity of non-ergot alkaloids, illustrating the potential of this chemical class.

| Alkaloid Class | Compound | Target Virus | In Vitro Efficacy | Reference |

| Bromoindole | Dragmacidin-D | HIV | EC50: 0.91 µM | [3] |

| Berberine | Berberine | Influenza A (H1N1) | IC50: 0.44 µM | [3] |

| Cephaeline | Emetine | SARS-CoV-2 | EC50: 0.46 µM | [3] |

Safety Considerations and Research Gaps

It is crucial to note a significant drug-drug interaction between ergot alkaloids and HIV protease inhibitors, which can lead to ergotism, a serious condition caused by excessive vasoconstriction. This underscores the importance of careful consideration of potential interactions when exploring the antiviral applications of these compounds.

The current body of research on the antiviral properties of this compound and its congeners is in its infancy. The promising preliminary data for Dihydroergotamine against SARS-CoV-2 warrants further investigation into its broader antiviral spectrum. Future research should focus on:

-

In vitro screening: Testing this compound and a library of ergot alkaloids against a diverse panel of viruses, including RNA and DNA viruses of clinical significance.

-

Mechanism of action studies: Elucidating the precise molecular targets and pathways involved in the antiviral effects of active compounds.

-

In vivo efficacy and safety: Evaluating the therapeutic potential and safety profile of promising candidates in appropriate animal models of viral diseases.

Conclusion

While direct evidence for the antiviral properties of this compound beyond COVID-19 is currently unavailable, the demonstrated activity of the closely related compound Dihydroergotamine against SARS-CoV-2 provides a compelling rationale for further investigation. The proposed mechanisms of inhibiting viral entry and potentially replication suggest that ergot alkaloids could represent a novel class of broad-spectrum antiviral agents. Rigorous preclinical evaluation is now required to determine the true therapeutic potential of this compound and other ergot derivatives in the fight against viral infections.

References

- 1. Targeting the Spike: Repurposing Mithramycin and Dihydroergotamine to Block SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico screening of FDA approved drugs reveals ergotamine and dihydroergotamine as potential coronavirus main protease enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

From Ancient Scourge to Modern Medicine: A Technical Guide to the History and Discovery of Peptide Alkaloids Like Metergotamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergot alkaloids, a complex class of fungal metabolites, have journeyed from being the causative agents of devastating historical epidemics to a rich source of valuable therapeutics. This technical guide delves into the fascinating history of these compounds, with a specific focus on the semi-synthetic peptide alkaloid, metergotamine. We will explore the key scientific milestones, from the initial isolation of ergotamine to the chemical modifications that led to the synthesis of its N-methylated derivative, this compound. This document provides a comprehensive overview of the pharmacological properties of this compound, including its interactions with various neurotransmitter systems. Detailed experimental protocols, quantitative data on receptor binding, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in pharmacology and drug development.

A Historical Perspective: From "St. Anthony's Fire" to a Treasure Trove of Pharmaceuticals

The story of ergot alkaloids begins with the fungus Claviceps purpurea, a parasite of rye and other grains.[1][2] For centuries, consumption of contaminated grain led to devastating epidemics of "St. Anthony's Fire," or ergotism, characterized by severe vasoconstriction, gangrene, and neurological disturbances.[1][3][4] It wasn't until the 16th century that the medicinal properties of ergot were first recognized, with midwives using it to induce childbirth.[5][6]

The modern scientific investigation of ergot alkaloids commenced in the early 20th century. A pivotal moment came in 1918 when Swiss chemist Arthur Stoll, working at Sandoz, isolated the first chemically pure ergot alkaloid, ergotamine.[5][6][7] This discovery paved the way for the development of standardized ergot-based medicines.

The mid-20th century was a golden age for ergot alkaloid research, largely driven by the work of Albert Hofmann at Sandoz.[7][8] Hofmann's investigations into the chemical structure of lysergic acid, the common scaffold of all ergot alkaloids, and his subsequent synthesis of numerous derivatives, led to the discovery of several important drugs, including methylergometrine (Methergine) and the psychedelic compound lysergic acid diethylamide (LSD).[7][9][10]

The Emergence of this compound: A Semi-Synthetic Derivative

This compound, also known as 1-methylergotamine, is a semi-synthetic peptide ergot alkaloid. It is the direct N-methylated derivative of ergotamine. The fundamental structure of peptide ergot alkaloids consists of a tetracyclic ergoline ring system linked to a complex tripeptide moiety. In the case of this compound, a methyl group is attached to the nitrogen at the 1-position of the ergoline indole ring.

While the exact date and the specific researchers who first synthesized this compound are not prominently documented in readily available historical accounts, a 1965 patent filed by Sandoz Ltd. (now part of Novartis) describes a general method for the N-alkylation of ergot alkaloids. This patent provides the chemical foundation for the synthesis of this compound from its parent compound, ergotamine.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound from ergotamine involves the specific methylation of the indole nitrogen at the 1-position of the ergoline ring. The following protocol is based on the general principles of N-alkylation of indole derivatives and the methods described for related ergot alkaloids.

Reaction: N-methylation of Ergotamine

Materials:

-

Ergotamine tartrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Preparation: A solution of ergotamine tartrate is prepared in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0°C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the deprotonation of the indole nitrogen.

-

Methylation: Methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Workflow for the Synthesis of this compound:

Diagram of the synthetic workflow for this compound.

Pharmacological Profile of this compound

Like other ergot alkaloids, the pharmacological effects of this compound are complex and result from its interaction with multiple neurotransmitter receptor systems, including serotonergic, dopaminergic, and adrenergic receptors. Its structural similarity to endogenous neurotransmitters such as serotonin, dopamine, and norepinephrine allows it to act as a partial agonist or antagonist at these receptors.[1][2]

Receptor Binding Affinities:

Quantitative data on the receptor binding affinities of this compound are not extensively available in the public domain. However, based on the profiles of structurally related ergot alkaloids, it is expected to exhibit significant affinity for various receptor subtypes. The following table summarizes the expected receptor interactions, with the understanding that specific Ki values for this compound require further experimental determination.

| Receptor Family | Receptor Subtype | Expected Interaction of this compound |

| Serotonin | 5-HT₁A, 5-HT₁B, 5-HT₁D | Partial Agonist/Antagonist |

| 5-HT₂A, 5-HT₂B, 5-HT₂C | Agonist/Partial Agonist | |

| Dopamine | D₁, D₂ | Partial Agonist/Antagonist |

| Adrenergic | α₁, α₂ | Partial Agonist/Antagonist |

Signaling Pathways:

The interaction of this compound with G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events. The specific pathway activated or inhibited depends on the receptor subtype and the G-protein to which it is coupled.

-

Serotonin 5-HT₁ Receptors: Activation of these receptors, which are typically coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Serotonin 5-HT₂ Receptors: These receptors are generally coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Dopamine D₂ Receptors: Similar to 5-HT₁ receptors, D₂ receptors are coupled to Gαi/o proteins and their activation inhibits adenylyl cyclase.

-

Adrenergic α₁ Receptors: These receptors are coupled to Gαq/11 proteins, and their activation leads to the PLC-IP₃/DAG signaling cascade.

-

Adrenergic α₂ Receptors: Coupled to Gαi/o proteins, their activation inhibits adenylyl cyclase.

Signaling Pathway Activated by this compound at 5-HT₂A Receptors:

Activation of the Gαq/11 signaling pathway by this compound.

Analytical Methodologies

The analysis of this compound and other ergot alkaloids in various matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) is a cornerstone method for the separation and quantification of these compounds.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve good separation of the analyte from other components in the sample.

-

Detection:

-

UV Detection: Detection is often performed at a wavelength around 310-320 nm.

-

Fluorescence Detection: For higher sensitivity, fluorescence detection can be used with an excitation wavelength of approximately 325 nm and an emission wavelength of around 420 nm.

-

-

Sample Preparation: Depending on the matrix, sample preparation may involve solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard curve prepared with known concentrations of this compound.

Workflow for HPLC Analysis:

References

- 1. This compound | 22336-84-1 | Benchchem [benchchem.com]

- 2. Methylergonovine (Methergine) and Ergotamine (Ergot Alkaloids) for Medicine [picmonic.com]

- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3218324A - 1-methyl ergotamines and ergocornines - Google Patents [patents.google.com]

- 6. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Methylergometrine - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

The In Vitro Pharmacology of Metergotamine on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metergotamine, a semi-synthetic ergot alkaloid, is a pharmacologically complex agent with significant effects on vascular smooth muscle. As a member of the ergoline family, it shares structural similarities with neurotransmitters such as serotonin, dopamine, and norepinephrine, allowing it to interact with a variety of receptor systems. This guide provides an in-depth technical overview of the in vitro effects of this compound on vascular smooth muscle cells (VSMCs), focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study. Understanding these interactions is crucial for elucidating its therapeutic applications and potential toxicities.

Core Mechanism of Action

This compound's primary effect on vascular smooth muscle is vasoconstriction. This is a direct consequence of its interaction with specific G-protein coupled receptors (GPCRs) on the surface of VSMCs. The two main receptor families implicated in this compound-induced vasoconstriction are:

-

Serotonin (5-HT) Receptors: this compound is a potent agonist at various 5-HT receptor subtypes, particularly the 5-HT2A receptor, which is prominently expressed in vascular smooth muscle and is a key mediator of vasoconstriction.[1][2]

-

α-Adrenergic Receptors: this compound also exhibits affinity for and agonistic activity at α-adrenergic receptors, contributing to its vasoconstrictive properties.

Activation of these receptors initiates a downstream signaling cascade that culminates in the contraction of the smooth muscle cell.

Signaling Pathways

The binding of this compound to 5-HT2A and α-adrenergic receptors on VSMCs triggers a well-defined signaling pathway leading to contraction. This process can be broadly divided into two main phases: initiation of contraction via calcium mobilization and maintenance of contraction through calcium sensitization.

Initiation of Contraction: Calcium Mobilization

-

Receptor Activation and G-Protein Coupling: Upon this compound binding, the 5-HT2A or α-adrenergic receptor undergoes a conformational change, activating a heterotrimeric G-protein of the Gq/11 family.

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding triggers the release of stored Ca2+ into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).

-

Calcium-Calmodulin Complex Formation: The elevated cytosolic Ca2+ binds to the protein calmodulin (CaM).

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates Myosin Light Chain Kinase (MLCK).

-

Myosin Light Chain (MLC) Phosphorylation and Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II (MLC), which in turn enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and smooth muscle contraction.

Maintenance of Contraction: Calcium Sensitization

The initial spike in intracellular calcium is often transient. To maintain a sustained contraction, VSMCs employ a calcium sensitization mechanism, primarily regulated by the RhoA/Rho-kinase pathway.

-

RhoA Activation: Concurrently with PLC activation, the Gq/11 or G12/13 protein can also activate the small GTPase RhoA.

-

Rho-kinase Activation: Activated RhoA (RhoA-GTP) stimulates its downstream effector, Rho-kinase.

-

Myosin Light Chain Phosphatase (MLCP) Inhibition: Rho-kinase phosphorylates the myosin-binding subunit of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.

-

Sustained MLC Phosphorylation: With MLCP inhibited, the dephosphorylation of MLC is reduced. This leads to a sustained state of MLC phosphorylation, even as intracellular calcium levels begin to decrease, resulting in prolonged vasoconstriction.

Quantitative Pharmacological Data

The interaction of this compound (and its close analogue, Methylergometrine) with various receptors has been quantified through receptor binding and functional assays. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of Methylergometrine

| Receptor Subtype | Affinity (Ki [nM]) | Action |

| Serotonin Receptors | ||

| 5-HT1A | 1.5–2.0 | Full agonist |

| 5-HT1B | 251 | Full agonist |

| 5-HT1D | 0.86–2.9 | Partial agonist |

| 5-HT1E | 89 | Full agonist |

| 5-HT1F | 31 | Full agonist |

| 5-HT2A | 0.35–1.1 | Full agonist |

| 5-HT2B | 0.46–2.2 | Agonist |

| 5-HT2C | 4.6–43.7 | Full agonist |

| 5-HT5A | 24.4 | Full agonist |

| 5-HT7 | 11–52 | Full agonist |

Note: Data for Methylergometrine. Ki values represent the concentration of the drug that occupies 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: Contractile Potency (pEC50) of Ergotamine in Rabbit Saphenous Vein

| Agonist | pEC50 |

| Ergotamine | 8.7 ± 0.06 |

| 5-Hydroxytryptamine (5-HT) | 7.2 ± 0.13 |

| Sumatriptan | 6.0 ± 0.08 |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates a greater potency. Ergotamine is approximately 30-fold more potent than 5-HT and 300-fold more potent than sumatriptan in contracting the rabbit saphenous vein.[3]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the effects of this compound on vascular smooth muscle cells.

Isometric Tension Measurement in Isolated Vascular Rings

This protocol is used to quantify the contractile or relaxant effects of this compound on isolated blood vessel segments.

Materials:

-

Isolated blood vessel (e.g., thoracic aorta, mesenteric artery, saphenous vein) from a suitable animal model (e.g., rat, rabbit).